
1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Researchers have explored novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, highlighting compounds with a N-[2-(piperazin-1-yl)ethyl] moiety, demonstrating significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These findings suggest a new direction for further structure-activity relationship (SAR) studies, aiming to develop effective antimycobacterial agents (Lv et al., 2017).
ACAT-1 Inhibitor for Incurable Diseases
A clinical candidate named K-604 has been identified as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with considerable selectivity over ACAT-2. The introduction of a piperazine unit enhanced the aqueous solubility and oral absorption of this compound, which could be beneficial for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity
The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has been reported, with several compounds exhibiting good anticancer activity against various cancer cell lines, such as breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) (Kumar et al., 2013).
Antimicrobial Activity
Several studies have synthesized new derivatives incorporating the piperazine moiety, demonstrating variable and modest antimicrobial activity against a range of bacterial and fungal strains. This suggests the potential for developing new antimicrobial agents based on structural modifications of this core chemical structure (Patel et al., 2011).
Eigenschaften
IUPAC Name |
1-(1-ethylimidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5.2ClH/c1-2-19-8-7-17-15(19)20-11-9-18(10-12-20)13-14-3-5-16-6-4-14;;/h3-8H,2,9-13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTSKFIQMAZQGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC3=CC=NC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

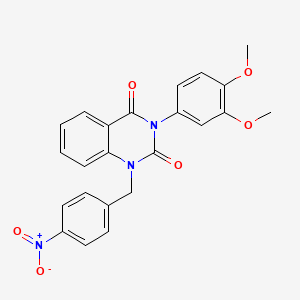
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)
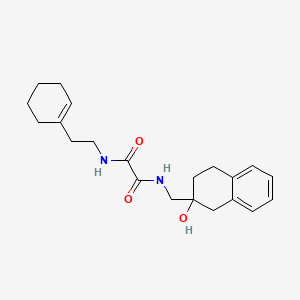

![4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2416938.png)

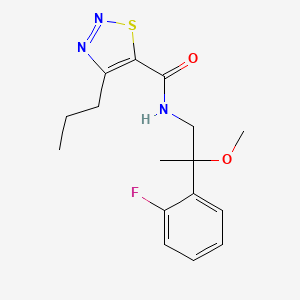
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2416943.png)

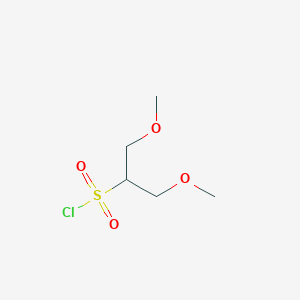
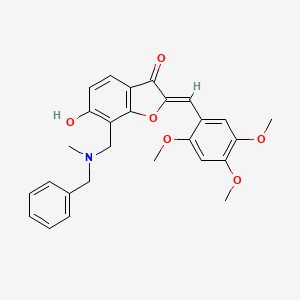
![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)
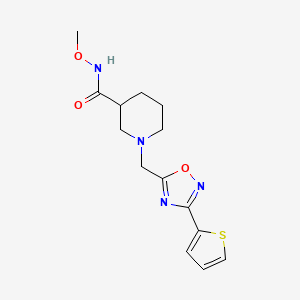
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)